Glucocorticoid receptor agonist-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

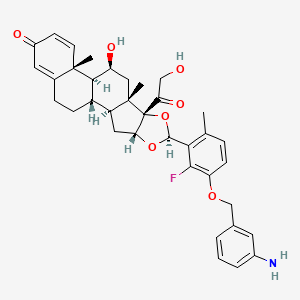

Structure

3D Structure

Properties

Molecular Formula |

C36H40FNO7 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[3-[(3-aminophenyl)methoxy]-2-fluoro-6-methylphenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33-,34-,35-,36+/m0/s1 |

InChI Key |

HNGDCWMBBDBZCI-ZGWDLKLYSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)[C@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Unraveling the Mechanism of Action of a Novel Selective Glucocorticoid Receptor Agonist

Executive Summary

The glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, is a crucial regulator of inflammatory, metabolic, and immune processes. Its activation by glucocorticoids remains a cornerstone of anti-inflammatory therapy. However, the broad range of physiological effects mediated by GR activation often leads to significant side effects, limiting long-term use. Glucocorticoid Receptor Agonist-3 (GRA-3) is a novel, selective GR agonist designed to dissociate the therapeutic anti-inflammatory effects from the metabolic side effects commonly associated with traditional glucocorticoids. This document provides a comprehensive overview of the mechanism of action of GRA-3, detailing its molecular interactions, signaling pathways, and preclinical efficacy, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action of GRA-3

The primary mechanism of action for GRA-3 involves binding to the cytosolic glucocorticoid receptor. Unlike endogenous cortisol or synthetic corticosteroids like dexamethasone (B1670325), GRA-3's unique chemical structure induces a specific conformational change in the GR. This altered conformation preferentially favors the transrepression pathway over the transactivation pathway, which is hypothesized to be the key to its improved safety profile.

The Genomic Pathway: A Dichotomy of Action

The classical, or genomic, effects of GR activation are mediated by its function as a ligand-dependent transcription factor, which can be broadly divided into transactivation and transrepression.

-

Transactivation: Upon binding GRA-3, the GR translocates to the nucleus and homodimerizes. These GR dimers then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This process upregulates the transcription of various genes, many of which are associated with metabolic functions and potential side effects, such as gluconeogenesis.

-

Transrepression: This is the primary mechanism for the anti-inflammatory effects of glucocorticoids. The GRA-3-bound GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction, often referred to as "tethering," prevents these factors from binding to their DNA response elements, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules. GRA-3 is engineered to potently induce this monomeric tethering while minimizing GR dimerization and subsequent GRE-mediated transactivation.

Non-Genomic Pathway

In addition to the genomic pathway that involves gene regulation, GRA-3 can elicit rapid, non-genomic effects. These effects are initiated within seconds to minutes and do not depend on transcription or translation. They are thought to be mediated by interactions of the GRA-3-GR complex with other signaling proteins in the cytoplasm, such as Src kinase and phosphatidylinositol 3-kinase (PI3K). These rapid signals can contribute to the overall anti-inflammatory effect by modulating cellular signaling cascades.

Quantitative Preclinical Data

The selective nature of GRA-3 has been characterized through a series of in vitro and in vivo assays. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity and Selectivity Data derived from competitive radioligand binding assays.

| Receptor | GRA-3 (Ki, nM) | Dexamethasone (Ki, nM) |

| Glucocorticoid (GR) | 0.8 | 1.1 |

| Mineralocorticoid (MR) | >1000 | 20.5 |

| Progesterone (PR) | >1000 | 15.7 |

| Androgen (AR) | >1000 | >1000 |

Table 2: In Vitro Functional Potency Data from cell-based luciferase reporter assays.

| Assay | GRA-3 | Dexamethasone |

| Transrepression (TNFα-induced NF-κB) | IC₅₀ = 2.5 nM | IC₅₀ = 3.1 nM |

| Transactivation (GRE-luciferase) | EC₅₀ = 45.0 nM | EC₅₀ = 4.2 nM |

| Selectivity Ratio (EC₅₀ / IC₅₀) | 18.0 | 1.35 |

Table 3: In Vivo Efficacy in Murine Collagen-Induced Arthritis (CIA) Model Data presented as mean ± SEM at Day 14 post-treatment initiation.

| Treatment Group (n=10) | Paw Swelling (mm) | IL-6 Serum Levels (pg/mL) |

| Vehicle Control | 4.1 ± 0.3 | 150.2 ± 12.5 |

| Dexamethasone (1 mg/kg) | 2.2 ± 0.2 | 35.7 ± 4.1 |

| GRA-3 (3 mg/kg) | 2.4 ± 0.2 | 40.1 ± 5.3 |

Key Experimental Protocols

Detailed methodologies for the core experiments used to characterize GRA-3 are provided below.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of GRA-3 for the glucocorticoid receptor.

-

Preparation of Receptor Source: Human recombinant GR is prepared in an appropriate assay buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, pH 7.4).

-

Assay Setup: A constant concentration of radiolabeled dexamethasone ([³H]-dexamethasone) is incubated with the GR preparation.

-

Competition: Increasing concentrations of unlabeled GRA-3 (or a reference compound) are added to compete with the radioligand for binding to the GR.

-

Incubation: The reaction mixture is incubated for 18-24 hours at 4°C to reach equilibrium.

-

Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration over a glass fiber filter.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Luciferase Reporter Gene Assay for Transactivation and Transrepression

This dual assay measures the functional activity of GRA-3 on GR-mediated gene regulation.

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM with 10% FBS. Cells are co-transfected with plasmids encoding:

-

Human Glucocorticoid Receptor.

-

For Transactivation: A GRE-luciferase reporter construct.

-

For Transrepression: An NF-κB-luciferase reporter construct.

-

A constitutively active Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment: After 24 hours, cells are treated with a range of concentrations of GRA-3 or a reference compound.

-

Inflammatory Stimulus (for Transrepression): For the transrepression assay, cells are stimulated with TNFα (10 ng/mL) one hour after compound addition to activate the NF-κB pathway.

-

Incubation: Cells are incubated for an additional 6-8 hours.

-

Lysis and Luminescence Reading: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity.

-

For transactivation, data are plotted to calculate the EC₅₀ (concentration for 50% maximal activation).

-

For transrepression, data are plotted to calculate the IC₅₀ (concentration for 50% inhibition of TNFα-induced activity).

-

Conclusion

GRA-3 represents a significant advancement in glucocorticoid therapy. Its mechanism of action is defined by a potent, GR-mediated transrepression of pro-inflammatory transcription factors, coupled with a substantially reduced capacity for GRE-mediated transactivation. This dissociation of pathways, supported by robust preclinical data, positions GRA-3 as a promising therapeutic candidate with the potential for a greatly improved benefit-risk profile compared to current standards of care. Further clinical investigation is warranted to confirm these findings in human subjects.

A Comprehensive Technical Guide to the Discovery and Synthesis of Glucocorticoid Receptor Agonist-3 (GRA-3): A Novel Selective Modulator

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and characterization of a novel selective glucocorticoid receptor agonist, designated as Glucocorticoid Receptor Agonist-3 (GRA-3). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the advancements of glucocorticoid therapy.

Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents, but their clinical use is often limited by significant side effects.[1][2] These effects are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[3][4] The therapeutic anti-inflammatory actions of GCs are primarily attributed to the transrepression (TR) of pro-inflammatory genes, while many adverse effects are linked to the transactivation (TA) of other target genes.[5][6][7] This understanding has driven the search for selective glucocorticoid receptor agonists (SEGRAs) that preferentially induce transrepression over transactivation, aiming for an improved therapeutic index.[1][5] This guide details the discovery and synthesis of GRA-3, a representative non-steroidal SEGRA.

Discovery of GRA-3

The discovery of GRA-3 was initiated through a virtual screening campaign utilizing a pharmacophore model based on the ligand-binding domain of the glucocorticoid receptor.[8] This was followed by a hierarchical screening process to identify and optimize lead compounds with the desired selective activity.

Screening Cascade:

-

High-Throughput Virtual Screening: A library of several million compounds was screened in silico to identify potential scaffolds that could bind to the GR.[8]

-

In Vitro Binding Assays: Top-scoring hits from the virtual screen were subjected to competitive binding assays to determine their affinity for the human GR.

-

Functional Cell-Based Assays: Compounds with significant binding affinity were then evaluated in cell-based reporter assays to assess their ability to induce GR-mediated transactivation and transrepression.

-

Lead Optimization: A medicinal chemistry program was initiated to optimize the lead compounds for potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of GRA-3.

Quantitative Profile of GRA-3:

The in vitro characteristics of GRA-3 are summarized in the table below, comparing its activity to the classical glucocorticoid, Dexamethasone.

| Parameter | GRA-3 | Dexamethasone | Assay Type |

| Binding Affinity (Ki, nM) | |||

| Glucocorticoid Receptor (GR) | 12 | 5 | Radioligand Binding Assay |

| Progesterone Receptor (PR) | 3,700 | 25 | Radioligand Binding Assay |

| Mineralocorticoid Receptor (MR) | >10,000 | 15 | Radioligand Binding Assay |

| Functional Activity (EC50, nM) | |||

| GR Transactivation (GRE-luc) | 60.2 (31.8% efficacy) | 24.3 (100% efficacy) | Reporter Gene Assay |

| Functional Activity (IC50, nM) | |||

| GR Transrepression (NF-κB) | 15 | 10 | Reporter Gene Assay |

Data is representative of novel selective GR modulators.[9]

Synthesis of GRA-3

GRA-3 is a non-steroidal molecule synthesized through a multi-step process. The following is a conceptual outline of the synthetic route. A detailed, step-by-step synthesis would be proprietary; however, the general approach involves the coupling of key aromatic and heterocyclic intermediates, followed by functional group manipulations to arrive at the final compound.

Conceptual Synthetic Workflow:

-

Synthesis of Core Scaffold: Formation of the central aromatic or heteroaromatic core structure through established coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Introduction of Side Chains: Addition of key side chains that are crucial for GR binding and selective activity. This may involve alkylation, acylation, or other carbon-carbon bond-forming reactions.

-

Functional Group Interconversion: Modification of functional groups to optimize solubility, metabolic stability, and oral bioavailability. This can include protection and deprotection steps, as well as oxidation or reduction reactions.

-

Purification and Characterization: The final compound is purified by chromatography (e.g., HPLC) and its structure is confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Signaling Pathways and Mechanism of Action

The glucocorticoid receptor resides in the cytoplasm in an inactive complex with heat shock proteins.[10] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[4]

-

Transactivation: In the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transcription of target genes.[3][10] This pathway is associated with many of the metabolic side effects of glucocorticoids.[5]

-

Transrepression: The activated GR monomer can also interact with other transcription factors, such as NF-κB and AP-1, to inhibit their activity.[7][10] This mechanism is responsible for the anti-inflammatory effects of glucocorticoids.[1]

GRA-3, as a SEGRA, is designed to preferentially induce the transrepression pathway while having minimal transactivation activity.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of GRA-3 are provided below.

1. Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This assay measures the binding of a test compound to the GR by its ability to displace a fluorescently labeled glucocorticoid ligand.

-

Materials:

-

Recombinant human GR protein

-

Fluormone™ GS Red (fluorescent GR ligand)

-

Complete GR Screening Buffer

-

Test compound (GRA-3) and control (Dexamethasone)

-

Microplate reader capable of measuring fluorescence polarization

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in the screening buffer directly in a microplate.

-

Add the fluorescent ligand (4X GS Red) to each well.

-

Add the GR protein (4X GR) to each well to initiate the binding reaction.

-

Incubate the plate in the dark at room temperature for 2-4 hours.

-

Measure the fluorescence polarization in each well. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that results in a half-maximum shift in the polarization value.[11]

-

2. GR Transactivation/Transrepression Reporter Gene Assay

These assays quantify the functional activity of a compound by measuring the expression of a reporter gene (e.g., luciferase) under the control of a GR-responsive promoter.

-

Materials:

-

HeLa or A549 cells

-

For Transactivation: A reporter plasmid containing multiple GREs upstream of a luciferase gene (e.g., GRE-tk-LUC).

-

For Transrepression: A reporter plasmid containing an NF-κB or AP-1 responsive promoter driving luciferase expression.

-

Transfection reagent

-

Test compound (GRA-3) and control (Dexamethasone)

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Seed the cells in a multi-well plate.

-

Transfect the cells with the appropriate reporter plasmid.

-

After 24 hours, treat the cells with serial dilutions of the test compound. For transrepression assays, co-stimulate with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.

-

Incubate for an additional 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

For transactivation, calculate the EC50 value (concentration for half-maximal activation). For transrepression, calculate the IC50 value (concentration for half-maximal inhibition of the inflammatory stimulus-induced signal).[6][12]

-

3. In Vivo Model of Inflammation (Rat Ankle Swelling)

This in vivo model assesses the anti-inflammatory efficacy of a test compound.

-

Materials:

-

Male Wistar rats

-

Inflammatory agent (e.g., carrageenan)

-

Test compound (GRA-3) and vehicle control

-

Plethysmometer to measure paw volume

-

-

Protocol:

-

Administer the test compound or vehicle to the rats orally or via intraperitoneal injection.

-

After a set period (e.g., 1 hour), induce inflammation by injecting the inflammatory agent into the subplantar region of the rat's hind paw.

-

Measure the paw volume at various time points after the injection of the inflammatory agent using a plethysmometer.

-

The anti-inflammatory effect is expressed as the percentage inhibition of the increase in paw volume in the treated group compared to the vehicle-treated control group.[9]

-

Visualizations of Workflows and Relationships

Discovery Workflow for GRA-3

Structure-Activity Relationship (SAR) Principles for Non-Steroidal GR Agonists

References

- 1. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and development of glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]

- 10. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Glucocorticoid Receptor Agonist-3 (GRA-3)

Disclaimer: "Glucocorticoid Receptor Agonist-3" (GRA-3) is a hypothetical designation for the purpose of this technical guide. The data and protocols presented herein are representative of a selective, non-steroidal glucocorticoid receptor agonist, synthesized from established scientific literature on this class of compounds.

Introduction

Glucocorticoids are a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases. Their therapeutic effects are mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of numerous target genes.[1][2][3] However, the broad efficacy of traditional glucocorticoids is often limited by a significant burden of side effects. Selective Glucocorticoid Receptor Agonists (SEGRAs) and Modulators (SEGRMs) are classes of experimental drugs designed to retain the beneficial anti-inflammatory and immunosuppressive properties of classical glucocorticoids while minimizing adverse effects.[4][5]

This guide provides a comprehensive overview of the preclinical pharmacodynamic and pharmacokinetic profile of a hypothetical selective agonist, GRA-3. It is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics (PD)

The pharmacodynamic properties of a drug describe its biochemical and physiological effects on the body. For GRA-3, this involves its interaction with the glucocorticoid receptor and the subsequent cellular responses.

Mechanism of Action

Like other glucocorticoids, GRA-3 exerts its effects by binding to the cytosolic GR.[6][7] Upon binding, the receptor undergoes a conformational change, dissociates from a chaperone protein complex (including heat shock proteins), and translocates to the nucleus.[2][8][9] In the nucleus, the GRA-3-GR complex acts as a transcription factor to modulate gene expression through several mechanisms:[1][2]

-

Transactivation: The GR dimer binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like DUSP1 and GILZ.[10]

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]

Selective agonists like GRA-3 are hypothesized to preferentially favor the transrepression pathway, which is thought to be responsible for the primary anti-inflammatory effects, over the transactivation pathway, which is linked to many of the metabolic side effects.[5]

Signaling Pathway Diagram

The diagram below illustrates the canonical genomic signaling pathway of the Glucocorticoid Receptor upon activation by an agonist like GRA-3.

References

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Drug insight: selective agonists and antagonists of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacodynamics of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids | ADMET and DMPK [pub.iapchem.org]

- 10. biorxiv.org [biorxiv.org]

Unraveling the Cellular Targets of Glucocorticoid Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular targets and mechanisms of action of Glucocorticoid Receptor (GR) agonists. While the specific designation "Glucocorticoid receptor agonist-3" appears in supplier catalogs, it does not refer to a single, well-characterized chemical entity in peer-reviewed scientific literature. Therefore, this document will focus on the established principles and targets of the broader class of GR agonists, using well-studied compounds as examples.

The primary cellular target of all glucocorticoid agonists is the Glucocorticoid Receptor (GR) , also known as NR3C1 (Nuclear Receptor Subfamily 3, Group C, Member 1). The GR is a ligand-activated transcription factor that plays a pivotal role in regulating a vast array of physiological processes, including metabolism, immune response, and inflammation.[1] GR is expressed in almost every cell in the body, which accounts for the widespread effects of GR agonists.[1]

The Glucocorticoid Receptor: A Multi-Domain Protein

The GR protein is composed of several functional domains: an N-terminal domain (NTD), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD). In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (Hsp90).[1]

Mechanism of Action: A Journey from Cytoplasm to Nucleus

The binding of a GR agonist to the LBD initiates a conformational change in the receptor. This causes the dissociation of the chaperone proteins and unmasks a nuclear localization signal. The activated agonist-GR complex then translocates from the cytoplasm into the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression .

Transactivation: Upregulating Gene Expression

In the nucleus, the agonist-GR complex typically forms a homodimer and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and the general transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.

Transrepression: Suppressing Gene Expression

A major component of the anti-inflammatory action of GR agonists is mediated by transrepression. In this mechanism, the activated GR monomer does not directly bind to DNA but instead interacts with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By tethering to these pro-inflammatory transcription factors, the GR complex inhibits their activity, thereby repressing the expression of cytokines, chemokines, and other inflammatory mediators.

Quantitative Data on Glucocorticoid Receptor Agonist Activity

The potency and efficacy of GR agonists are determined by their binding affinity to the receptor and their ability to modulate gene transcription. These parameters are often quantified by Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration), and EC50 (half-maximal effective concentration) values.

Table 1: Glucocorticoid Receptor Binding Affinity of Common Agonists

| Compound | Receptor Source | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Dexamethasone | Human Recombinant GR | Competitive Binding | 7.9 | 10 ± 5 | [2] |

| Budesonide | Human Lung | Competitive Binding | - | 9.1 | [3] |

| Prednisolone | Rat Liver Cytosol | Competitive Binding | 18.2 | - | [3] |

| Fluticasone Propionate | Human Recombinant GR | Competitive Binding | 0.4 | 0.5 | [3] |

| Mometasone Furoate | Human Recombinant GR | Competitive Binding | 0.2 | 0.4 | [4] |

Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as tissue source and assay format.

Table 2: Functional Potency of GR Agonists in Transactivation Assays

| Compound | Cell Line | Reporter Gene System | EC50 (nM) | Reference |

| Dexamethasone | A549 | GRE-Luciferase | 1.3 | [2] |

| Budesonide | A549 | MMTV-Luciferase | 0.6 | [3] |

| Fluticasone Propionate | HeLa | MMTV-Luciferase | 0.1 | [3] |

| Mometasone Furoate | HeLa | MMTV-Luciferase | 0.03 | [4] |

Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a given functional assay.

Key Experimental Protocols

The characterization of GR agonists relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for three fundamental experiments.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the GR.

Materials:

-

GR source: Purified recombinant GR or cytosolic fraction from cells/tissues.

-

Radioligand: [³H]dexamethasone.

-

Test compound and unlabeled dexamethasone.

-

Assay Buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor).

-

Separation method: Dextran-coated charcoal or filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and unlabeled dexamethasone.

-

Incubation: In a multi-well plate, incubate the GR preparation with a fixed concentration of [³H]dexamethasone and varying concentrations of the test compound or unlabeled dexamethasone. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone). Incubate at 4°C for 18-24 hours to reach equilibrium.[5]

-

Separation: Separate the bound from the free radioligand using dextran-coated charcoal followed by centrifugation, or by rapid filtration through glass fiber filters.[5]

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[5]

GRE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.

Objective: To determine the EC50 of a test compound for GR transactivation.

Materials:

-

Mammalian cell line (e.g., A549 or HEK293).[6]

-

Expression plasmid for human GR (hGR).

-

Reporter plasmid containing a luciferase gene driven by a GRE-containing promoter.

-

Transfection reagent.

-

Test compound and a reference agonist (e.g., dexamethasone).

-

Luciferase assay system and a luminometer.

Procedure:

-

Cell Culture & Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the hGR expression plasmid and the GRE-luciferase reporter plasmid. Allow cells to express the plasmids for 24 hours.[6]

-

Compound Treatment: Treat the transfected cells with serial dilutions of the test compound or reference agonist for 18-24 hours.[6]

-

Cell Lysis: Wash the cells with PBS and then lyse them using a cell lysis buffer.

-

Luminescence Measurement: Add luciferase assay reagent to the cell lysates and immediately measure the luminescence using a luminometer.[6]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter or total protein concentration. Plot the normalized luminescence against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]

GR Nuclear Translocation Assay

This imaging-based assay visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon agonist stimulation.

Objective: To assess a compound's ability to induce GR nuclear translocation.

Materials:

-

Cell line stably expressing a fluorescently-tagged GR (e.g., GFP-GR).[7]

-

High-content imaging system or fluorescence microscope.

-

Nuclear counterstain (e.g., Hoechst or DAPI).

-

Test compound.

Procedure:

-

Cell Plating: Seed the GFP-GR expressing cells onto glass-bottom plates or coverslips and allow them to adhere.

-

Compound Stimulation: Treat the cells with the test compound or vehicle control for a defined period (e.g., 1-2 hours).[7]

-

Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize if necessary, and stain with a nuclear counterstain.

-

Imaging: Acquire images of the GFP (GR) and nuclear stain channels using a fluorescence microscope.

-

Image Analysis: Use image analysis software to define the cytoplasmic and nuclear compartments based on the staining. Quantify the mean fluorescence intensity of GFP-GR in both compartments for a large population of cells. The ratio of nuclear to cytoplasmic fluorescence is calculated as a measure of translocation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids | European Respiratory Society [publications.ersnet.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Selectivity Profile of Glucocorticoid Receptor Agonist-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity profile of a representative selective glucocorticoid receptor agonist, herein referred to as Glucocorticoid Receptor Agonist-3 (GR-Agonist-3). As the therapeutic utility of glucocorticoids is often hampered by adverse effects, the development of selective GR agonists (SEGRAs) that preferentially mediate desired anti-inflammatory effects while minimizing metabolic and other side effects is a key objective in drug discovery.[1][2][3][4][5] This document details the binding affinity, functional selectivity, and the underlying experimental methodologies used to characterize such a compound.

Core Concept: The Glucocorticoid Receptor and Selective Agonism

The glucocorticoid receptor (GR) is a ligand-dependent transcription factor that belongs to the nuclear receptor superfamily.[6][7][8] Upon binding to a glucocorticoid agonist, the receptor translocates from the cytoplasm to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription.[3][9] This mechanism is associated with many of the metabolic side effects of glucocorticoids.[3]

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity.[2][3] This mechanism is believed to be responsible for the primary anti-inflammatory effects of glucocorticoids.[2][3][4]

Selective GR agonists are designed to preferentially engage the transrepression pathway over the transactivation pathway, thereby uncoupling the anti-inflammatory benefits from the adverse effect profile.[2][3][4]

Quantitative Selectivity Profile of GR-Agonist-3

The selectivity of GR-Agonist-3 is determined by its binding affinity for the glucocorticoid receptor and its functional activity in cellular assays that distinguish between transactivation and transrepression. The following tables summarize the quantitative data for GR-Agonist-3 in comparison to the non-selective agonist Dexamethasone.

Table 1: Receptor Binding Affinity

This table outlines the binding affinity of GR-Agonist-3 and Dexamethasone for the human glucocorticoid receptor (GRα) and other relevant nuclear receptors. Affinity is expressed as the inhibitory constant (Ki), with lower values indicating higher affinity.

| Compound | Glucocorticoid Receptor (GRα) Ki (nM) | Mineralocorticoid Receptor (MR) Ki (nM) | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) |

| GR-Agonist-3 | 0.8 | >1000 | >1000 | >1000 |

| Dexamethasone | 1.2 | 25 | 150 | >1000 |

Data are representative and compiled from typical selective GR agonist profiles.

Table 2: In Vitro Functional Activity

This table presents the functional potency of GR-Agonist-3 and Dexamethasone in cell-based assays measuring transactivation and transrepression. Potency is expressed as the half-maximal effective concentration (EC50) for agonism or the half-maximal inhibitory concentration (IC50) for repression.

| Compound | Transactivation (GRE-Luciferase) EC50 (nM) | Transrepression (NF-κB-Luciferase) IC50 (nM) | Selectivity Ratio (EC50 / IC50) |

| GR-Agonist-3 | 150 | 1.5 | 100 |

| Dexamethasone | 2.5 | 0.5 | 5 |

Data are representative and compiled from typical selective GR agonist profiles.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the selectivity profile of GR-Agonist-3.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the glucocorticoid receptor and other nuclear receptors.

Methodology:

-

Receptor Preparation: Human recombinant glucocorticoid receptor (or other nuclear receptors) is used.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-Dexamethasone) is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound (GR-Agonist-3).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated using a filter-based method.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

Cellular Transactivation Assay (GRE-Luciferase Reporter Assay)

Objective: To measure the ability of the test compound to activate gene transcription via the GR-GRE pathway.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., A549 or HEK293) is transiently co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter.

-

Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase). The dose-response data are fitted to a sigmoidal curve to determine the EC50.

Cellular Transrepression Assay (NF-κB Luciferase Reporter Assay)

Objective: To measure the ability of the test compound to repress the activity of the pro-inflammatory transcription factor NF-κB.

Methodology:

-

Cell Culture and Transfection: A cell line (e.g., HeLa or A549) is co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene driven by an NF-κB responsive promoter.

-

Stimulation and Compound Treatment: The cells are stimulated with an NF-κB activator (e.g., TNF-α) in the presence of increasing concentrations of the test compound.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured.

-

Data Analysis: The inhibitory effect of the compound on TNF-α-induced luciferase expression is calculated, and the dose-response data are fitted to determine the IC50.

GR Nuclear Translocation Assay

Objective: To visually and quantitatively assess the ability of the test compound to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus.

Methodology:

-

Cell Line: A cell line expressing a fluorescently tagged GR (e.g., GFP-GR) is used.

-

Compound Treatment: The cells are treated with the test compound at various concentrations and for different time points.

-

Imaging: The subcellular localization of the GFP-GR is visualized using high-content imaging or confocal microscopy.

-

Image Analysis: The fluorescence intensity in the nucleus and cytoplasm is quantified to determine the nuclear-to-cytoplasmic translocation ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the glucocorticoid receptor and a typical workflow for assessing the selectivity of a GR agonist.

Caption: Glucocorticoid Receptor Signaling Pathways.

Caption: Workflow for GR Agonist Selectivity Assessment.

Conclusion

The selectivity profile of GR-Agonist-3, characterized by high binding affinity for the glucocorticoid receptor and a strong preference for the transrepression pathway over the transactivation pathway, demonstrates its potential as a therapeutic agent with an improved safety profile compared to traditional glucocorticoids. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of novel selective glucocorticoid receptor agonists, paving the way for the development of more refined anti-inflammatory therapies.

References

- 1. What are GR agonists and how do they work? [synapse.patsnap.com]

- 2. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Glucocorticoid Receptor Agonist-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies conducted on Glucocorticoid Receptor Agonist-3 (GR-Agonist-3), a novel selective glucocorticoid receptor (GR) modulator. This document details the mechanism of action, experimental protocols, and quantitative data from key in vitro and in vivo studies, offering valuable insights for researchers and professionals in the field of drug development.

Introduction to Glucocorticoid Receptor Agonism

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that exert their effects by binding to the glucocorticoid receptor (GR).[1][2][3] The GR is a ligand-dependent transcription factor that, upon activation, translocates to the nucleus to modulate the expression of a wide array of genes.[1][4][5] The therapeutic actions of GR agonists are primarily attributed to two key mechanisms:

-

Transactivation: The activated GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin-1 and dual-specificity phosphatase 1 (DUSP1).[5][6]

-

Transrepression: The GR monomer can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[7][8]

Selective GR agonists aim to dissociate these two mechanisms, favoring transrepression to minimize the metabolic side effects associated with transactivation.[9][10]

Signaling Pathways

The binding of a GR agonist to its receptor initiates a cascade of events leading to the regulation of gene expression. This process involves both genomic and non-genomic pathways.[7][11]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for GR-Agonist-3 compared to the standard glucocorticoid, Dexamethasone.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) (Transactivation) | IC50 (nM) (Transrepression) |

| GR-Agonist-3 | Human GR | Radioligand Binding | 5.2 | 15.8 | 3.1 |

| Dexamethasone | Human GR | Radioligand Binding | 2.9[12] | 8.1[12] | 4.5[12] |

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |

| GR-Agonist-3 | A549 | Cytokine Release | IL-6 Inhibition | 12.5 |

| Dexamethasone | A549 | Cytokine Release | IL-6 Inhibition | 20.3 |

Table 3: In Vivo Anti-inflammatory Efficacy in a Murine Model of Collagen-Induced Arthritis

| Treatment Group | Dose (mg/kg, p.o.) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |

| Vehicle | - | 10.2 ± 0.8 | 3.5 ± 0.3 |

| GR-Agonist-3 | 1 | 6.5 ± 0.5 | 2.4 ± 0.2 |

| GR-Agonist-3 | 3 | 3.1 ± 0.3 | 1.5 ± 0.1 |

| Dexamethasone | 1 | 4.2 ± 0.4 | 1.8 ± 0.2 |

| *p < 0.05 compared to vehicle group |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1.1. GR Binding Affinity Assay (Radioligand Competition)

-

Objective: To determine the binding affinity (Ki) of GR-Agonist-3 for the human glucocorticoid receptor.

-

Methodology:

-

A competitive binding assay is performed using a constant concentration of [3H]-dexamethasone and varying concentrations of the unlabeled test compound (GR-Agonist-3).[12][13]

-

Recombinant human GR protein is incubated with [3H]-dexamethasone and the test compound in an assay buffer.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.[14]

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

4.1.2. GR Functional Reporter Gene Assays (Transactivation and Transrepression)

-

Objective: To assess the functional activity of GR-Agonist-3 in terms of its ability to induce GR-mediated transactivation and transrepression.

-

Methodology (Transactivation - MMTV-Luciferase Assay):

-

A suitable cell line (e.g., A549) is transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a GR-responsive promoter (MMTV).[12][15]

-

Cells are treated with varying concentrations of GR-Agonist-3 or Dexamethasone for a specified period (e.g., 24 hours).[12]

-

Cells are lysed, and luciferase activity is measured using a luminometer.

-

The EC50 value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.[12]

-

-

Methodology (Transrepression - NF-κB-Luciferase Assay):

-

Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a GR expression vector.[12]

-

Cells are pre-treated with varying concentrations of GR-Agonist-3 or Dexamethasone.

-

NF-κB activation is induced by adding an inflammatory stimulus (e.g., TNF-α).

-

After incubation, luciferase activity is measured.

-

The IC50 value (the concentration that inhibits 50% of the TNF-α-induced luciferase activity) is calculated.[12]

-

4.2.1. Murine Collagen-Induced Arthritis (CIA) Model

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of GR-Agonist-3 in a chronic inflammatory disease model.

-

Methodology:

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

-

Treatment: Once clinical signs of arthritis appear, mice are orally administered with vehicle, GR-Agonist-3 (at various doses), or Dexamethasone daily for a specified duration (e.g., 14 days).[9]

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is scored visually based on the erythema and swelling of each paw.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers.[16]

-

-

Data Analysis: The mean arthritis scores and paw swelling measurements are compared between the treatment groups and the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

-

Conclusion

The preliminary efficacy data for GR-Agonist-3 demonstrates potent in vitro and in vivo anti-inflammatory activity. Its favorable dissociation profile, with potent transrepression and moderate transactivation, suggests a potential for an improved therapeutic window compared to traditional glucocorticoids. Further studies are warranted to fully characterize the efficacy and safety profile of this promising new chemical entity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are GR agonists and how do they work? [synapse.patsnap.com]

- 4. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]

- 5. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. Identification of highly efficacious glucocorticoid receptor agonists with a potential for reduced clinical bone side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. An analysis of glucocorticoid receptor-mediated gene expression in BEAS-2B human airway epithelial cells identifies distinct, ligand-directed, transcription profiles with implications for asthma therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Methodological & Application

How to dissolve and prepare Glucocorticoid receptor agonist-3 for experiments

These application notes provide detailed protocols for the dissolution and preparation of Glucocorticoid Receptor Agonist-3 for both in vitro and in vivo experiments, designed for researchers, scientists, and drug development professionals.

Product Information

Product Name: this compound CAS Number: 305821-96-9 Molecular Formula: C₃₁H₃₂N₂O₂ Molecular Weight: 464.60 g/mol

Description: this compound is a potent agonist of the glucocorticoid receptor (GR). It is a valuable tool for investigating diseases such as obesity, diabetes, and inflammation.[1][2]

Physicochemical Properties:

Solubility and Storage

Proper storage and handling are critical to maintain the stability and activity of the compound.

| Solvent | Solubility |

| DMSO | Soluble[2] |

Storage Conditions: Protect the compound from light.[2]

| Form | Storage Temperature | Shelf Life |

| Powder | -80°C | 2 years[2] |

| -20°C | 1 year[2] | |

| In Solvent | -80°C | 6 months[2] |

| -20°C | 1 month[2] |

Glucocorticoid Receptor Signaling Pathway

This compound exerts its effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor.[3] The activated receptor then modulates gene expression through several mechanisms.

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multiprotein complex.[4] Upon binding to an agonist, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[5] In the nucleus, the activated receptor can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) to regulate the transcription of target genes.[6] This is the classical or genomic signaling pathway.[6]

Additionally, the glucocorticoid receptor can influence gene expression through non-genomic pathways by interacting with other transcription factors and signaling molecules, such as kinases.[6]

Figure 1: Glucocorticoid receptor signaling pathway.

Experimental Protocols

In Vitro Stock Solution Preparation

This protocol outlines the preparation of a stock solution for use in cell-based assays.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Protocol:

-

Equilibrate the vial of solid this compound to room temperature before opening.

-

Weigh the desired amount of the compound.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

Note: The final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Figure 2: Workflow for in vitro stock solution preparation.

In Vivo Formulation Preparation

This protocol provides an example of a formulation suitable for oral administration in animal models. The specific formulation may need to be optimized depending on the animal model and route of administration.

Materials:

-

This compound

-

DMSO

-

PEG300 or PEG400

-

Tween-80

-

Saline (0.9% NaCl)

Example Formulation:

| Component | Percentage |

| DMSO | 10% |

| PEG300/PEG400 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

Protocol:

-

Dissolve the required amount of this compound in DMSO.

-

Add PEG300 or PEG400 and mix thoroughly.

-

Add Tween-80 and mix.

-

Add saline gradually while mixing to form a clear solution.

-

The final formulation should be prepared fresh before each experiment.

Note: It is recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch. The tolerability of the vehicle should be assessed in a control group of animals.

Alternative Glucocorticoid Receptor Agonists

Several other compounds are also referred to as "this compound" or similar names in the literature and commercial sources. Researchers should carefully verify the CAS number to ensure they are working with the intended molecule.

| Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Preparation 6) | 2842165-73-3 | C₃₆H₄₀FNO₇ | 617.70 |

| Glucocorticoid receptor agonist | 1245526-82-2 | C₂₀H₂₀F₄N₂O₂ | 396.38 |

The agonist with CAS number 1245526-82-2 has been shown to have IC₅₀ values of 2.1 nM, 1200 nM, and 210 nM for the glucocorticoid receptor, progesterone (B1679170) receptor, and mineralocorticoid receptor, respectively.[7] It has demonstrated anti-inflammatory properties and the ability to improve metabolism in animal models.[7] For this compound, in vivo studies in Sprague-Dawley rats have been conducted with oral doses of 10 and 30 mg/kg daily for 5 weeks.[7]

Safety Precautions

-

Handle this compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. Glucocorticoids receptor agonist 3|CAS 305821-96-9|DC Chemicals [dcchemicals.com]

- 2. Glucocorticoids receptor agonist 3 - Ace Therapeutics [acetherapeutics.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes: Glucocorticoid Receptor Agonist in a Mouse Model of Asthma

Disclaimer: The compound "Glucocorticoid receptor agonist-3 (GRA-3)" is not a recognized designation in publicly available scientific literature. The following application notes and protocols are based on the well-characterized and widely used glucocorticoid receptor agonist, Dexamethasone (B1670325) , as a representative molecule to demonstrate the principles of application and evaluation in a preclinical mouse model of asthma.

These guidelines are intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory compounds for asthma.

Mechanism of Action

Glucocorticoids (GCs) are the most effective anti-inflammatory agents for asthma treatment.[1] Their mechanism of action is primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor present in the cytoplasm of nearly all airway cells.[2][3]

Upon binding, the GC-GR complex undergoes a conformational change and translocates to the nucleus.[4] Inside the nucleus, it exerts its anti-inflammatory effects through two main genomic pathways:[3][4]

-

Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1, secretory leukocyte protease inhibitor (SLPI), and mitogen-activated protein kinase phosphatase-1 (MKP-1).[3]

-

Transrepression: The GC-GR complex physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This "tethering" mechanism prevents the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-4, IL-5), chemokines, and adhesion molecules.[4][5]

Caption: Glucocorticoid receptor (GR) signaling pathway.

Key Effects in Murine Asthma Models

In preclinical models of allergic asthma, such as the ovalbumin (OVA) or house dust mite (HDM) models, administration of a glucocorticoid receptor agonist like dexamethasone leads to significant attenuation of key asthma-related pathologies:

-

Reduced Airway Inflammation: Markedly decreases the infiltration of inflammatory cells, particularly eosinophils, into the airways.[6][7][8]

-

Decreased Airway Hyperresponsiveness (AHR): Reduces the exaggerated bronchoconstrictor response to stimuli like methacholine (B1211447).[7][8]

-

Lowered Pro-inflammatory Cytokine Levels: Suppresses the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid (BALF).[6][9]

-

Inhibition of Mucus Hypersecretion: Reduces goblet cell hyperplasia and mucus production in the airway epithelium.[1][6]

Data Presentation

The following tables summarize representative quantitative data on the effects of Dexamethasone in an OVA-induced mouse model of eosinophilic asthma.

Table 1: Effect of Dexamethasone on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

| Group | Total Cells (x10⁴) | Macrophages (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

|---|---|---|---|---|---|

| Control (Saline) | 8.5 ± 1.2 | 8.1 ± 1.1 | 0.0 ± 0.0 | 0.1 ± 0.0 | 0.3 ± 0.1 |

| Asthma (OVA) | 55.6 ± 7.8 | 10.2 ± 2.1 | 35.8 ± 5.6 | 2.5 ± 0.8 | 7.1 ± 1.5 |

| Asthma + Dex | 15.3 ± 3.5 | 11.5 ± 2.9 | 1.2 ± 0.4 | 0.8 ± 0.2 | 1.8 ± 0.6 |

Data are presented as mean ± SEM. Data adapted from studies on OVA-induced eosinophilic asthma models treated with dexamethasone.[6]

Table 2: Effect of Dexamethasone on Th2 Cytokine Levels in BALF (pg/mL)

| Group | IL-4 | IL-5 | IL-13 |

|---|---|---|---|

| Control (Saline) | < 10 | < 15 | < 20 |

| Asthma (OVA) | 85 ± 12 | 150 ± 25 | 210 ± 30 |

| Asthma + Dex | 20 ± 5 | 35 ± 8 | 55 ± 11 |

Data are presented as mean ± SEM. Data adapted from studies measuring cytokine levels in BALF from OVA-challenged mice.[6][9]

Table 3: Effect of Dexamethasone on Airway Hyperresponsiveness (AHR) to Methacholine

| Group | Baseline Airway Resistance (cmH₂O·s/mL) | Peak Resistance at 50 mg/mL Methacholine (cmH₂O·s/mL) |

|---|---|---|

| Control (Saline) | 0.65 ± 0.05 | 1.5 ± 0.2 |

| Asthma (OVA) | 0.70 ± 0.06 | 4.8 ± 0.5 |

| Asthma + Dex | 0.68 ± 0.04 | 2.1 ± 0.3 |

Airway resistance measured via invasive plethysmography. Data are presented as mean ± SEM.[7]

Experimental Protocols

The following protocols provide a framework for evaluating a novel glucocorticoid receptor agonist in a mouse model of allergic asthma.

Caption: Experimental workflow for an acute allergic asthma model.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol reliably induces an eosinophilic, Th2-dominant inflammatory phenotype in BALB/c mice.[10][11]

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (B78521) gel adjuvant (Alum)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Nebulizer and inhalation chamber

Procedure:

-

Sensitization:

-

On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 100 µL containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide gel.[6]

-

For the control group, administer i.p. injections of saline with alum only.

-

-

Challenge:

-

From Day 14 to Day 17, place mice in an inhalation chamber and expose them to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.[6]

-

The control group is challenged with saline aerosol only.

-

-

Endpoint Analysis:

-

Perform endpoint analyses 24-48 hours after the final OVA challenge.

-

Protocol 2: Administration of Glucocorticoid Receptor Agonist

Materials:

-

Dexamethasone (or test agonist GRA-3)

-

Vehicle solution (e.g., sterile saline, PBS with 0.1% DMSO)

Procedure:

-

Preparation: Dissolve Dexamethasone in the appropriate vehicle to a final concentration for a desired dose (e.g., 1-5 mg/kg).

-

Administration:

Protocol 3: Assessment of Airway Inflammation

Procedure:

-

Bronchoalveolar Lavage (BAL):

-

Anesthetize the mouse (e.g., with ketamine/xylazine).

-

Expose the trachea and insert a cannula.

-

Instill and aspirate 1 mL of ice-cold PBS (or saline) three times. Pool the recovered fluid.

-

-

Cell Count and Differential:

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa. Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.[7]

-

-

Cytokine Analysis:

-

Use the supernatant from the centrifuged BALF.

-

Measure concentrations of IL-4, IL-5, and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.[6]

-

Protocol 4: Assessment of Airway Hyperresponsiveness (AHR)

This protocol describes the invasive measurement of lung mechanics, which is considered a precise and reproducible method.[12]

Materials:

-

Anesthetized, tracheostomized mouse

-

Methacholine solutions of increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)

Procedure:

-

Anesthetize and tracheotomize the mouse, then connect it to the ventilator.[13]

-

Allow the mouse to stabilize and obtain a baseline reading of airway resistance.

-

Aerosolize saline into the ventilator circuit and measure resistance.[13]

-

Sequentially aerosolize increasing concentrations of methacholine. After each dose, record respiratory mechanics (airway resistance, compliance) for 2-3 minutes or until a peak is reached and values begin to return to baseline.[14]

-

Plot the airway resistance against the methacholine concentration to generate a dose-response curve.

Protocol 5: Lung Histology

Procedure:

-

Tissue Collection: After BALF collection, perfuse the lungs with saline and then inflate and fix them with 10% neutral buffered formalin.

-

Processing: Embed the fixed lung tissue in paraffin (B1166041) and cut 4-5 µm sections.

-

Staining:

-

Hematoxylin and Eosin (H&E): To assess peribronchial and perivascular inflammatory cell infiltration.

-

Periodic acid-Schiff (PAS): To identify and quantify mucus-producing goblet cells in the airway epithelium.[6]

-

-

Analysis: Score the stained sections semi-quantitatively for the degree of inflammation and goblet cell hyperplasia.

References

- 1. Dexamethasone alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glucocorticoid Insensitivity in Severe Asthma: Underlying Molecular Mechanisms, Challenges, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dexamethasone attenuates airway inflammation in mouse models with allergic asthma [journal11.magtechjournal.com]

- 8. Effect of dexamethasone and endogenous corticosterone on airway hyperresponsiveness and eosinophilia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Investigating the anti-inflammatory effect of dexamethasone in an asthma mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 12. en.bio-protocol.org [en.bio-protocol.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]

Application Note: Lentiviral-Mediated Reporter Assay for Characterizing Gluc-3 (GRA-3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocorticoids (GCs) are steroid hormones that regulate a wide array of physiological processes, including metabolism, immune response, and stress.[1][2] Their actions are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[5] This typically occurs through direct binding to DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors to either activate (transactivation) or repress (transrepression) gene expression.[4][6]

The development of novel GR agonists with improved therapeutic profiles—maximizing anti-inflammatory effects while minimizing metabolic side effects—is a significant goal in drug discovery.[6] Characterizing the potency and efficacy of new compounds is a critical step in this process. Lentiviral vector technology offers a robust and versatile platform for creating stable reporter cell lines, which are invaluable for screening and characterizing GR modulators.[7][8][9] These vectors can efficiently transduce a wide variety of cell types, including both dividing and non-dividing cells, to stably integrate a reporter cassette into the host cell genome.[9][10]

This application note provides a detailed protocol for using a lentiviral-based GRE-luciferase reporter assay to characterize a novel, hypothetical glucocorticoid receptor agonist, GRA-3. The system allows for a quantitative measurement of GR transactivation, enabling the determination of key pharmacological parameters such as potency (EC₅₀) and efficacy.

Signaling Pathway and Experimental Logic

Upon activation by an agonist like GRA-3, the glucocorticoid receptor dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus. There, the GR dimer binds to GREs in the promoter region of target genes. In this assay system, the lentiviral vector introduces a synthetic construct where tandem GREs are placed upstream of a minimal promoter driving the expression of the firefly luciferase gene. The binding of the activated GR complex initiates transcription of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of GR transactivation.

Caption: Glucocorticoid Receptor (GR) Transactivation Pathway.

Experimental Workflow Overview

The overall experimental process involves several key stages: production of the GRE-reporter lentivirus, transduction of a suitable target cell line, selection of a stable reporter cell line, and finally, characterization of GRA-3's activity using the established cell line.

Caption: Lentiviral Reporter Assay Workflow.

Detailed Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles carrying the GRE-Luciferase reporter construct using PEI-based transfection.[11]

Materials:

-

HEK293T cells (low passage, <15)

-

DMEM, high glucose

-

Fetal Bovine Serum (FBS)

-

L-Glutamine or stable alternative

-

Opti-MEM I Reduced Serum Medium

-

Polyethylenimine (PEI), linear, 25 kDa

-

Lentiviral plasmids:

-

Transfer plasmid: pLenti-GRE-Luc-Puro

-

Packaging plasmid: psPAX2

-

Envelope plasmid: pMD2.G

-

-

10 cm tissue culture dishes

-

0.45 µm PES filters

Procedure:

-

Day 0: Seed Cells: Seed 4.0 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of DMEM complete medium (DMEM + 10% FBS + 4 mM L-Glutamine). Incubate at 37°C, 5% CO₂ for ~20-24 hours. Cells should be ~80-90% confluent at the time of transfection.

-

Day 1: Transfection:

-

In a sterile tube (Tube A), mix plasmids in the following ratio: 10 µg pLenti-GRE-Luc-Puro, 7.5 µg psPAX2, and 2.5 µg pMD2.G (Total 20 µg DNA). Add Opti-MEM to a final volume of 500 µL.

-

In a separate sterile tube (Tube B), add PEI to 500 µL of Opti-MEM at a 3:1 ratio of PEI:DNA (i.e., 60 µg of PEI for 20 µg of DNA).

-

Add the PEI solution (Tube B) to the DNA solution (Tube A) dropwise while gently vortexing.

-

Incubate the DNA-PEI mixture for 15-20 minutes at room temperature.

-

Gently add the 1 mL mixture dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.

-

Incubate at 37°C, 5% CO₂.

-

-

Day 2: Change Medium: Approximately 16-18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed DMEM complete medium.

-

Day 3-4: Harvest Virus:

-

At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube.

-

Add 10 mL of fresh medium to the plate and return it to the incubator.

-

At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.

-

Centrifuge the pooled supernatant at 2,000 x g for 5 minutes to pellet cell debris.

-

Filter the supernatant through a 0.45 µm PES filter.

-

The virus can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[12]

-

Protocol 2: Generation of a Stable Reporter Cell Line

This protocol details the transduction of A549 cells (a human lung carcinoma line with robust GR expression) to create a stable GRE-luciferase reporter line.[13]

Materials:

-

A549 cells

-

Lentiviral supernatant (from Protocol 1)

-

Polybrene

-

Puromycin

-

6-well tissue culture plates

Procedure:

-

Day 1: Seed Cells: Seed 2 x 10⁵ A549 cells per well in a 6-well plate in 2 mL of complete medium. Incubate overnight.

-

Day 2: Transduction:

-

Remove the medium from the cells.

-

Prepare transduction medium: Add lentiviral supernatant to fresh complete medium. The volume of virus needed (Multiplicity of Infection, MOI) should be optimized. Start with a range of dilutions (e.g., 1:10, 1:50, 1:200).

-

Add Polybrene to the transduction medium to a final concentration of 8 µg/mL to enhance transduction efficiency.[14]

-

Add 2 mL of the transduction medium to each well.

-

Incubate overnight.

-

-

Day 3: Recovery: Replace the virus-containing medium with 2 mL of fresh complete medium.

-

Day 4 onwards: Selection:

-

Begin selection by replacing the medium with complete medium containing an appropriate concentration of Puromycin (the optimal concentration, e.g., 1-2 µg/mL, must be determined beforehand with a kill curve).

-

Replace the selection medium every 2-3 days until non-transduced control cells are all dead.

-

Expand the surviving, resistant cell population.

-

-

Validation: Validate the stable cell line by treating with a known GR agonist (e.g., 100 nM Dexamethasone) and confirming a robust increase in luciferase activity compared to untreated cells.

Protocol 3: Agonist Dose-Response Assay

This protocol is for determining the potency (EC₅₀) and efficacy of GRA-3.

Materials:

-

Stable A549-GRE-Luc reporter cell line

-

White, clear-bottom 96-well assay plates

-

GRA-3 and Dexamethasone (positive control)

-

Assay Medium: Phenol red-free medium with 5% charcoal-stripped FBS (to reduce background from endogenous steroids).

-

Luciferase assay reagent (e.g., ONE-Glo™ or similar)

-

Luminometer

Procedure:

-

Day 1: Seed Cells: Seed the A549-GRE-Luc cells into a white, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of assay medium. Incubate overnight.

-

Day 2: Compound Treatment:

-

Prepare serial dilutions of GRA-3 and Dexamethasone in assay medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Day 3: Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL per well).

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from cell-free wells.

-

Normalize the data by setting the vehicle control response to 0% and the maximum Dexamethasone response to 100%.

-

Plot the normalized response versus the log of the agonist concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximum efficacy) for each compound.

-

Data Presentation

The quantitative data from the dose-response experiments should be summarized in tables for clear comparison.